

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2-fluoro-5-methylbenzaldehyde
Cat. No.:	B580479

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-fluoro-5-methylbenzaldehyde** (CAS No. 1257665-03-4), a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. This document details its commercial availability, physicochemical properties, and potential applications, alongside generalized experimental protocols for its synthesis and analysis.

Commercial Availability and Supplier Information

3-Bromo-2-fluoro-5-methylbenzaldehyde is commercially available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purities generally meeting or exceeding 95%. Researchers interested in procuring this compound should contact suppliers for quotes and availability, as stock levels and pricing can vary.

Table 1: Commercial Supplier Information

Supplier	CAS Number	Purity/Specification	Notes
Parchem[1][2]	1257665-03-4	Not specified	Specialty chemical supplier.
Aromsyn Co., Ltd.[3]	1257665-03-4	NLT 98%	Offers custom synthesis from gram to kilogram scale.
Capot Chemical[4]	1257665-03-4	Not specified	Provides a product specification sheet.
Boroncore[5]	1257665-03-4	Not specified	Lists the compound in their catalog.
Biosynth[6]	1257665-03-4	Not specified	Available for pharmaceutical testing.
"健竹科技" (Jianzhu Technology)[7]	1257665-03-4	Not specified	Appears to be a supplier based in China.
Unnamed Supplier via Alibaba	1257665-03-4	min 95%[8]	Available in 10-gram quantities.[8]

Physicochemical and Safety Data

A summary of the key physicochemical properties of **3-Bromo-2-fluoro-5-methylbenzaldehyde** is presented below. Safety information is generalized from data for structurally similar compounds, and it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Table 2: Physicochemical Properties

Property	Value	Source
CAS Number	1257665-03-4	Parchem, Capot Chemical, et al. [1] [2] [4]
Molecular Formula	C ₈ H ₆ BrFO	Capot Chemical, Parchem [1] [4]
Molecular Weight	217.04 g/mol	Capot Chemical, Parchem [1] [4]
Appearance	Not specified (likely a solid)	-
Purity	≥95% - 98%	Various Suppliers [3] [8]

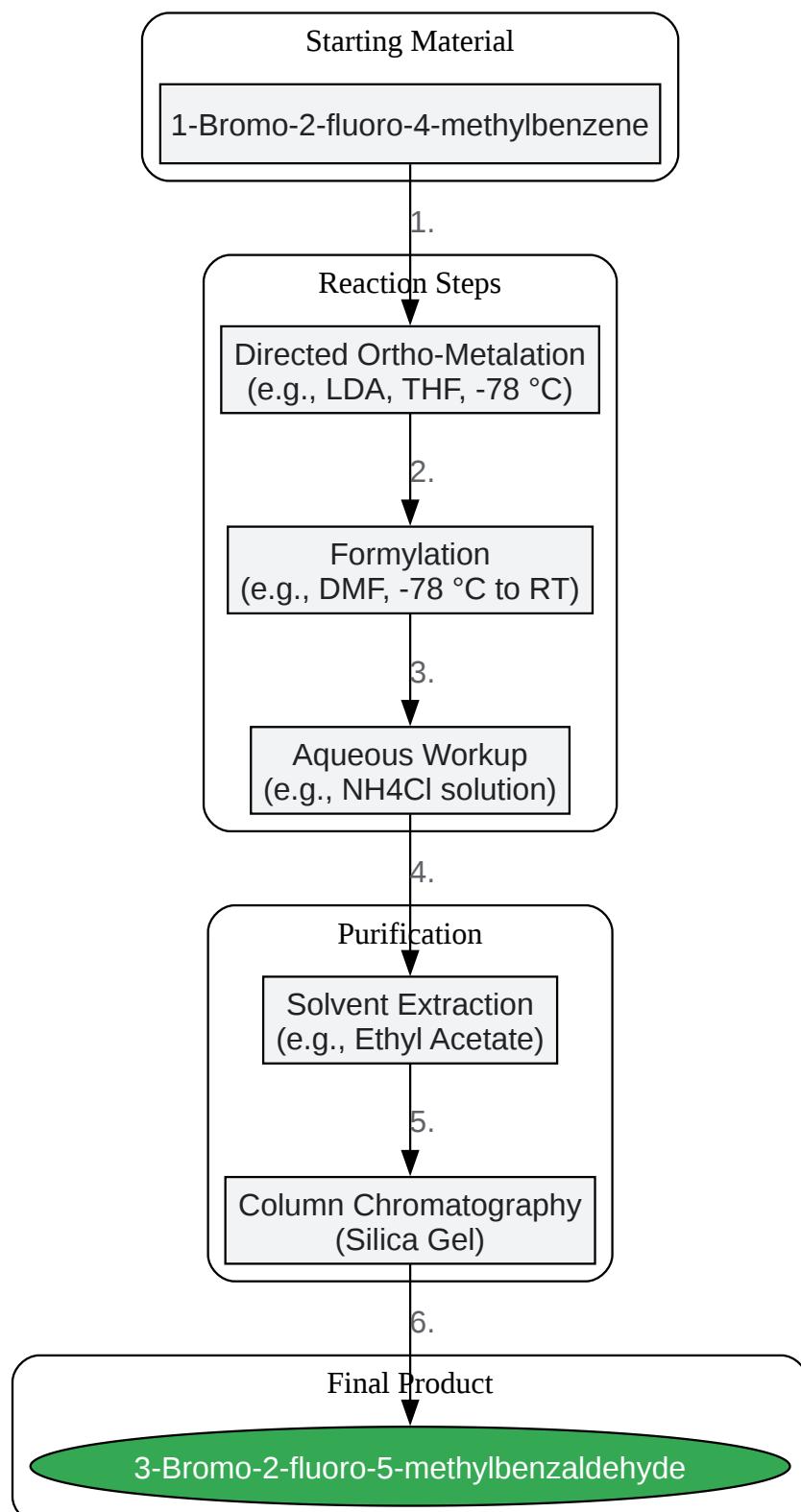
Table 3: Generalized Hazard Information (based on similar compounds)

Hazard Category	GHS Classification	Precautionary Statements
Acute Toxicity, Oral	Warning (Harmful if swallowed)	P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation	Warning (Causes skin irritation)	P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation	Warning (Causes serious eye irritation)	P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)	Warning (May cause respiratory irritation)	P261, P271, P304+P340, P312, P403+P233, P405, P501

Note: This information is for guidance only. Always refer to the supplier-specific SDS.

Potential Applications in Research and Development

While specific applications for **3-Bromo-2-fluoro-5-methylbenzaldehyde** are not widely documented in current literature, its structure suggests significant potential as a building block in several areas of chemical research, particularly in the synthesis of complex organic molecules.


- **Pharmaceutical Drug Discovery:** Halogenated aromatic compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of bromine and fluorine can modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings.
- **Agrochemical Synthesis:** Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated intermediates to enhance biological activity and environmental persistence.
- **Materials Science:** Fluorinated organic molecules are of interest in the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and physical properties.

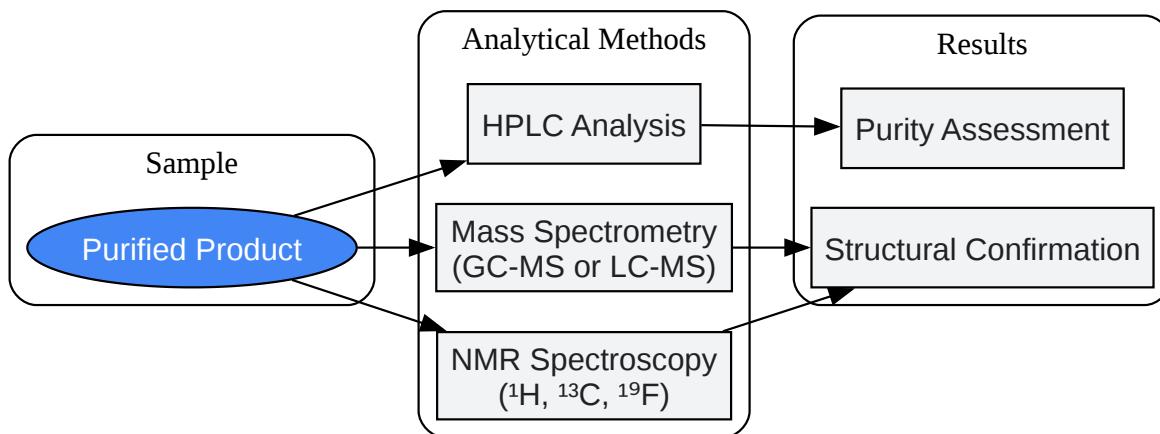
Experimental Protocols (Generalized)

The following protocols are generalized procedures based on common synthetic routes for structurally related halogenated benzaldehydes. These should be adapted and optimized by the researcher based on laboratory conditions and safety considerations.

Generalized Synthesis via Ortho-Metalation and Formylation

A potential synthetic route to **3-Bromo-2-fluoro-5-methylbenzaldehyde** could involve the directed ortho-metalation of a suitable precursor followed by formylation.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of **3-Bromo-2-fluoro-5-methylbenzaldehyde**.

Methodology:

- Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-2-fluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF).
- Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
- Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **3-Bromo-2-fluoro-5-methylbenzaldehyde**.

Quality Control and Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the final product.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To confirm the presence and integration of aromatic and methyl protons.
 - ¹³C NMR: To identify the number of unique carbon environments.
 - ¹⁹F NMR: To confirm the presence of the fluorine atom and its coupling to neighboring protons.
- Mass Spectrometry (MS):
 - Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound and to assess its purity. The characteristic isotopic pattern of bromine should be observable.
- High-Performance Liquid Chromatography (HPLC):
 - To determine the purity of the final product by measuring the area of the product peak relative to any impurity peaks.

Conclusion

3-Bromo-2-fluoro-5-methylbenzaldehyde is a commercially available substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. While specific applications are not yet widely reported, its structural features make it an attractive starting material for the synthesis of novel and complex molecules. The generalized experimental protocols provided herein offer a starting point for researchers to synthesize and characterize this compound in a laboratory setting. As with all chemical research, appropriate safety precautions must be taken, and all procedures should be carried out by trained personnel in a suitable laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. parchem.com [parchem.com]
- 3. 1257665-03-4 | 3-Bromo-2-fluoro-5-methylbenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. capotchem.com [capotchem.com]
- 5. 1257665-03-4 | 3-Bromo-2-fluoro-5-methylbenzaldehyde | Boroncore [boroncore.com]
- 6. 3-bromo-2-fluoro-5-methylbenzaldehyde | 1257665-03-4 | HAC66503 [biosynth.com]
- 7. 3-Bromo-2-fluoro-5-methylbenzaldehyde-健竹科技 [n-jz.com]
- 8. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580479#commercial-availability-of-3-bromo-2-fluoro-5-methylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com